molecular formula C10H10ClNO5 B2379853 Ethyl (4-chloro-2-nitrophenoxy)acetate CAS No. 344443-67-0

Ethyl (4-chloro-2-nitrophenoxy)acetate

Cat. No. B2379853
M. Wt: 259.64
InChI Key: SJYJALCZSQLBEF-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2-nitrophenoxy)acetate is an organic compound primarily used in the field of chemistry and research. It has a molecular formula of C10H10ClNO5 .


Molecular Structure Analysis

The molecular structure of Ethyl (4-chloro-2-nitrophenoxy)acetate consists of a central carbon atom bonded to an ethyl group, a chlorine atom, and a 4-chloro-2-nitrophenoxy group . The exact mass of the molecule is 259.024750 Da .


Physical And Chemical Properties Analysis

Ethyl (4-chloro-2-nitrophenoxy)acetate has a molecular weight of 259.64 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 272 . It has 5 rotatable bonds and 5 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Precursors for Medicinal Compounds : Ethyl (4-chloro-2-nitrophenoxy)acetate is used in synthesizing key intermediates for medicinal compounds. For instance, it's a precursor in synthesizing dual hypoglycemic agents. This involves a facile synthesis method, producing pure crystals characterized by various spectroscopy methods and elemental analysis (Altowyan et al., 2022).

  • Preparation of Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, a derivative, is significant for synthesizing various biologically active compounds. The synthesis involves simple steps and has been optimized for better yield (Xiong et al., 2019).

Chemical Analysis and Characterization

  • Structural and Chemical Characterization : The chemical structure and properties of derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate have been extensively studied. Techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations are used to understand the molecular structure and interactions (Shipley et al., 1994).

  • Analysis of Derivatives and Chemical Behavior : Research on derivatives like 2-(p-nitrophenoxy)ethylamine focuses on reactions with various nucleophiles, offering insights into the chemical behavior and potential applications of these compounds (Knipe et al., 1977).

Industrial Applications

  • Use in Corrosion Inhibition : Some derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate, like chalcone derivatives, are studied for their potential as corrosion inhibitors in industrial settings. Their effectiveness is evaluated through methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Lgaz et al., 2017).

  • Applications in Material Science : The diffusion properties of derivatives through various materials, like ethylene-vinyl acetate copolymers, are studied to understand their suitability in material science applications, particularly in drug delivery systems (Kagayama et al., 1984).

Pharmacological Research

  • Potential Anticancer Agents : Some derivatives are investigated for their potential as anticancer agents. Research includes synthesis and testing against various cancer cell lines, providing a foundation for developing new therapeutic agents (Temple et al., 1983).

  • Analgesic and Anti-inflammatory Activities : Studies on oxadiazole derivatives show promising results in terms of analgesic and anti-inflammatory activities. These findings contribute to the development of new pharmaceutical agents (Dewangan et al., 2015).

properties

IUPAC Name

ethyl 2-(4-chloro-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYJALCZSQLBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-chloro-2-nitrophenoxy)acetate

Synthesis routes and methods

Procedure details

The subtitle compound was prepared by the method of example 1 step (iv) using ethyl bromoacetate and 4-chloro-2-nitrophenol Yield 1.4 g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

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